Magnesium;hexylsulfanylbenzene;bromide
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Overview
Description
Magnesium;hexylsulfanylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a hexylsulfanylbenzene group and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;hexylsulfanylbenzene;bromide typically involves the reaction of hexylsulfanylbenzene with magnesium metal in the presence of anhydrous ether. This reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Hexylsulfanylbenzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;hexylsulfanylbenzene;bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are often carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Produced when the Grignard reagent reacts with water or alcohols.
Scientific Research Applications
Magnesium;hexylsulfanylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of Magnesium;hexylsulfanylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of hexylsulfanylbenzene.
Ethylmagnesium Bromide: Contains an ethyl group instead of hexylsulfanylbenzene.
Methylmagnesium Bromide: Contains a methyl group instead of hexylsulfanylbenzene.
Uniqueness
Magnesium;hexylsulfanylbenzene;bromide is unique due to the presence of the hexylsulfanylbenzene group, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of sulfur-containing organic compounds and in applications where the hexylsulfanylbenzene moiety is desired.
Properties
Molecular Formula |
C12H17BrMgS |
---|---|
Molecular Weight |
297.54 g/mol |
IUPAC Name |
magnesium;hexylsulfanylbenzene;bromide |
InChI |
InChI=1S/C12H17S.BrH.Mg/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FVJSGARHVHRZQB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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